Cas no 2137739-17-2 (1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea)
![1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea structure](https://ja.kuujia.com/scimg/cas/2137739-17-2x500.png)
1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea 化学的及び物理的性質
名前と識別子
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- 1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea
- 2137739-17-2
- EN300-712451
- 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea
-
- インチ: 1S/C10H21N3O2/c1-3-12-9(14)13(2)10(8-11)4-6-15-7-5-10/h3-8,11H2,1-2H3,(H,12,14)
- InChIKey: PWYPNYXXYXCBFG-UHFFFAOYSA-N
- SMILES: O1CCC(CN)(CC1)N(C(NCC)=O)C
計算された属性
- 精确分子量: 215.16337692g/mol
- 同位素质量: 215.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 67.6Ų
1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712451-0.05g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-712451-2.5g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-712451-0.1g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-712451-0.5g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-712451-10.0g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-712451-1.0g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-712451-5.0g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-712451-0.25g |
1-[4-(aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea |
2137739-17-2 | 95.0% | 0.25g |
$774.0 | 2025-03-12 |
1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylureaに関する追加情報
Professional Introduction to Compound with CAS No. 2137739-17-2 and Product Name: 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea
The compound with the CAS number 2137739-17-2 and the product name 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular recognition. The presence of an aminomethyl group and a methylurea moiety in its structure suggests a versatile chemical entity capable of engaging in multiple biochemical interactions.
Recent studies have highlighted the importance of urea-based derivatives in medicinal chemistry, particularly for their ability to modulate enzyme activity and receptor binding. The specific configuration of 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea, featuring a tetrahydropyran ring connected to an ethyl-substituted methylurea, positions it as a promising candidate for further investigation. This compound’s design allows for selective interactions with biological targets, making it a valuable tool in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in inhibiting key enzymes involved in metabolic pathways. The aminomethyl group serves as a hydrogen bond acceptor, facilitating stable interactions with polar residues in protein active sites. This feature is particularly relevant in the context of enzyme inhibition, where precise molecular recognition is crucial for achieving high efficacy. Additionally, the methylurea moiety contributes to the compound’s solubility and bioavailability, enhancing its suitability for in vivo applications.
In the realm of drug discovery, the structural versatility of 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea allows for modifications that can fine-tune its pharmacological properties. Researchers have explored derivatives of this compound to optimize binding affinity and selectivity against specific biological targets. For instance, structural analogs with varying substituents on the tetrahydropyran ring have shown enhanced activity in preclinical models, suggesting that this scaffold is well-suited for further development.
The compound’s potential applications extend beyond enzyme inhibition. Its ability to form stable complexes with nucleic acids and other biomolecules makes it a candidate for use in diagnostic assays and therapeutic modalities. The aminomethyl group’s reactivity also allows for post-synthetic modifications, enabling the creation of labeled probes or conjugates for imaging and detection purposes. These attributes position 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea as a multifunctional chemical entity with broad utility in biomedical research.
Advances in computational chemistry have further accelerated the exploration of this compound’s potential. Molecular modeling studies have revealed insights into its binding mechanisms and interactions with biological targets. These simulations have guided synthetic efforts toward optimizing its structure for improved efficacy and reduced toxicity. The integration of experimental data with computational predictions has been instrumental in refining our understanding of how this compound functions at the molecular level.
The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea involves multi-step organic reactions that highlight the compound’s complexity and synthetic challenge. Key steps include the formation of the tetrahydropyran ring via nucleophilic addition followed by urea formation through condensation reactions. The introduction of the ethyl substituent at the 3-position enhances the compound’s metabolic stability while maintaining its biological activity. These synthetic strategies underscore the importance of meticulous planning and execution in producing high-quality pharmaceutical intermediates.
As research continues to uncover new applications for this compound, its significance in chemical biology is likely to grow. The combination of structural features such as the aminomethyl group and methylurea moiety makes it a versatile platform for developing novel therapeutics. Future studies may explore its potential in treating inflammatory diseases, neurodegenerative disorders, and other conditions where enzyme modulation plays a critical role. The ongoing investigation into this compound exemplifies the dynamic interplay between synthetic chemistry, computational modeling, and biomedical research.
In conclusion, 1-[4-(Aminomethyl)oxan-4-yl]-3-ethyl-1-methylurea (CAS No. 2137739-17-2) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and molecular medicine. Its unique structural features, coupled with promising preclinical results, position it as a valuable asset in ongoing research efforts aimed at developing novel therapeutic agents. As our understanding of its mechanisms and applications continues to evolve, this compound is poised to make substantial contributions to biomedical science.
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